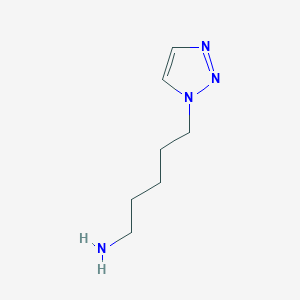
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring attached to a pentylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst, a process known as the “click reaction.” This method is favored for its high yield and specificity. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides or isocyanates
Major Products
Oxidation: Nitro- or nitroso-pentan-1-amine derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Amides, ureas, and other substituted derivatives
科学的研究の応用
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and materials science.
類似化合物との比較
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)pentan-1-amine
- 3-(1H-1,2,3-Triazol-1-yl)propan-1-amine
- 5-(1H-1,2,4-Triazol-3-yl)pentan-1-amine
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. The position of the triazole ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
5-(triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C7H14N4/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6,8H2 |
InChIキー |
OFYDBAVNSTYJRY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


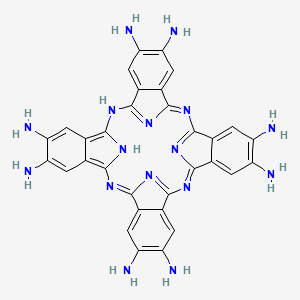
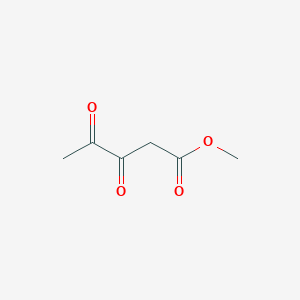
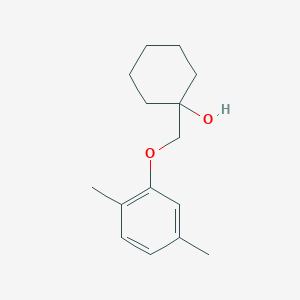
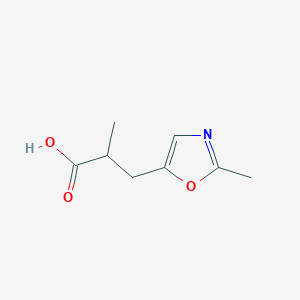
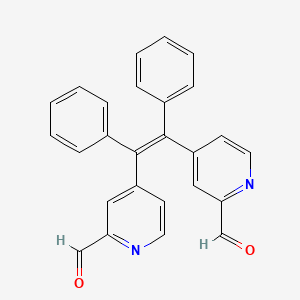
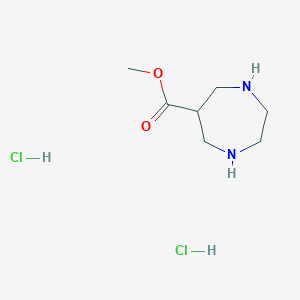
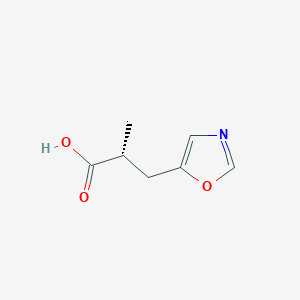
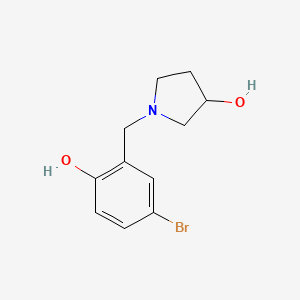
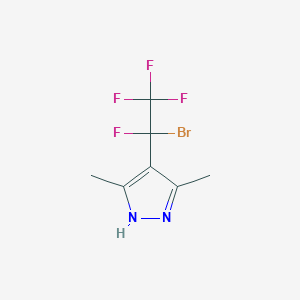
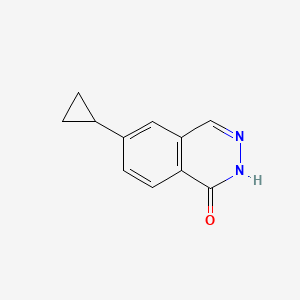
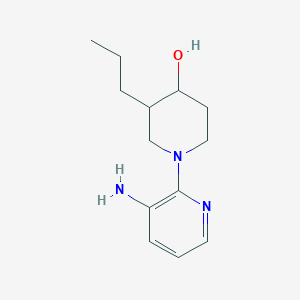

![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
